3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoro-acetophenone
Overview
Description
3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone is a chemical compound with the molecular formula C11H11F3O2 and a molecular weight of 232.2 g/mol . It is a solid at room temperature with a melting point of approximately 49.55°C and a boiling point of around 275.6°C at 760 mmHg . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone typically involves the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds .
Scientific Research Applications
3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The methoxy and dimethyl groups on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone include:
2,2,2-Trifluoroacetophenone: This compound lacks the methoxy and dimethyl groups, making it less lipophilic and potentially less effective in certain applications.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: While structurally similar, this compound has a furanone ring instead of a phenyl ring, leading to different chemical properties and reactivity.
The uniqueness of 3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone lies in its combination of trifluoromethyl, methoxy, and dimethyl groups, which confer specific chemical and physical properties that are advantageous in various research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-6-4-8(10(15)11(12,13)14)5-7(2)9(6)16-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZULLSDLGAQMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374401 | |
Record name | 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-08-7 | |
Record name | 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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